

Application Notes and Protocols for Imopo, a Novel Hippo Pathway Inhibitor

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Compound of Interest

Compound Name: *Imopo*

Cat. No.: *B8523279*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the best practices for implementing **Imopo**, a novel small molecule inhibitor of the Hippo signaling pathway, in a research laboratory setting. This document includes detailed experimental protocols, data presentation guidelines, and visualizations to facilitate the understanding and application of **Imopo** in preclinical research and drug development.

Introduction to Imopo and the Hippo Signaling Pathway

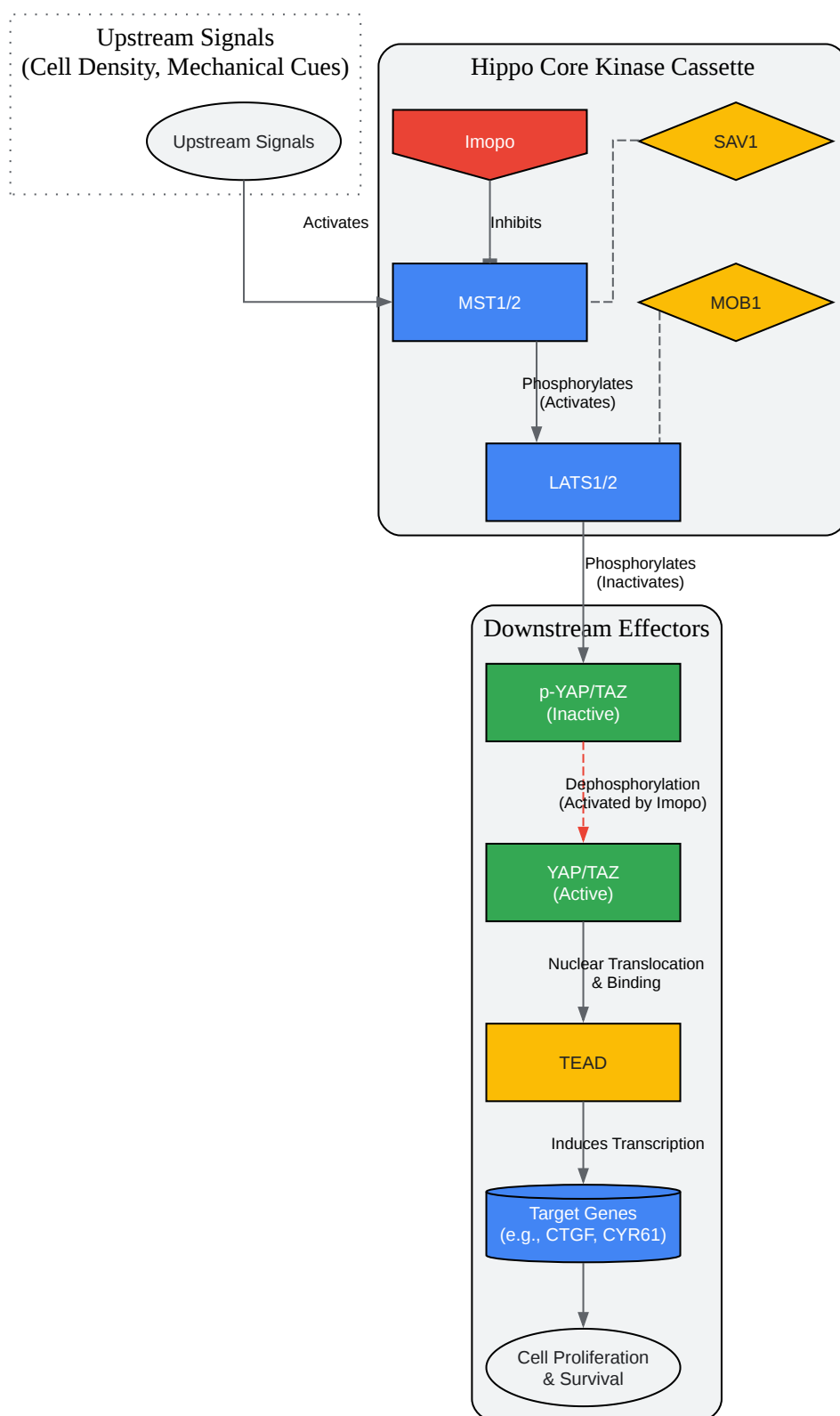
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.^[1] Its dysregulation is implicated in the development and progression of various cancers.^{[1][2]} The core of the Hippo pathway consists of a kinase cascade involving MST1/2 and LATS1/2. When the pathway is active, it phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, preventing their nuclear translocation and subsequent activation of pro-proliferative and anti-apoptotic genes.^{[3][4]}

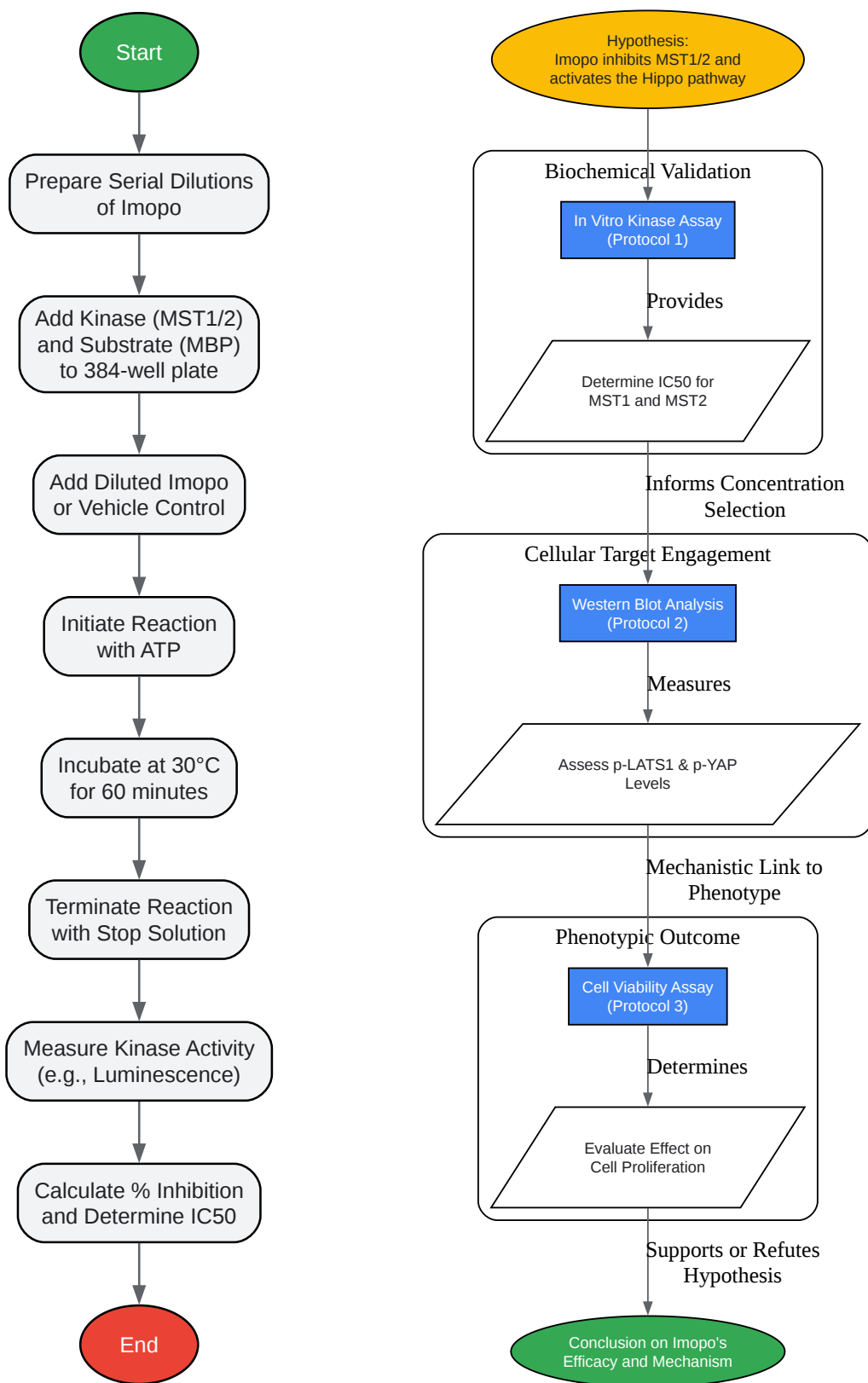
Imopo is a potent and selective inhibitor of the upstream kinase MST1/2. By inhibiting MST1/2, **Imopo** prevents the phosphorylation cascade, leading to the activation and nuclear translocation of YAP/TAZ. This controlled activation can be harnessed for therapeutic applications aimed at promoting tissue regeneration. Conversely, in cancers where the Hippo

pathway is aberrantly inactivated, leading to hyperactivation of YAP/TAZ, understanding the mechanism of inhibitors like **Imopo** is crucial for developing targeted therapies.

Mechanism of Action of Imopo

Imopo acts as an ATP-competitive inhibitor of the MST1 and MST2 kinases. By binding to the ATP-binding pocket of these kinases, **Imopo** prevents the phosphorylation of their downstream targets, LATS1 and LATS2. This leads to the dephosphorylation and activation of the transcriptional co-activators YAP and TAZ, allowing them to translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.





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